4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine
Description
4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine (CAS: 681260-51-5) is a halogenated pyrimidine derivative with a molecular formula of C₁₀H₇Cl₂N₃ and a molecular weight of 240.09 g/mol. Its structure features a pyrimidine core substituted with chlorine atoms at positions 4 and 5, a methyl group at position 6, and a pyridin-4-yl group at position 2. Pyrimidines are pivotal in medicinal chemistry due to their role as bioisosteres for aromatic moieties in drug design, particularly in kinase inhibitors and antiviral agents . The combination of electron-withdrawing chlorine atoms and the electron-rich pyridyl group in this compound may enhance its binding affinity to biological targets while influencing its reactivity in synthetic applications .
Properties
IUPAC Name |
4,5-dichloro-6-methyl-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-2-4-13-5-3-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTHLPHLDCDQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=NC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 4,5-dichloro-2-methylpyrimidine with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 5 are primary sites for nucleophilic displacement due to their electron-withdrawing nature.
Table 1: Substitution Reactions
Key Observations :
-
Position 4 chlorine is more reactive than position 5 due to steric hindrance from the methyl group at position 6 .
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Pyridinyl substituents stabilize intermediates via conjugation, enhancing substitution kinetics .
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings, leveraging the pyridinyl group as a directing moiety.
Table 2: Cross-Coupling Reactions
Mechanistic Notes :
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The pyridinyl group at position 2 enhances regioselectivity in Suzuki couplings by coordinating with palladium .
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Chlorine substituents lower electron density, favoring oxidative addition steps .
Reduction Reactions
Selective reduction of the pyrimidine ring or substituents has been documented.
Table 3: Reduction Reactions
Critical Insights :
-
Catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the pyridinyl group .
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Chlorine at position 5 resists reduction under mild conditions, enabling selective functionalization .
Oxidation and Hydrolysis
Controlled oxidation targets specific positions on the pyrimidine scaffold.
Table 4: Oxidation Reactions
Challenges :
-
Overoxidation leads to decomposition; precise stoichiometry is critical .
-
Methyl groups at position 6 resist oxidation unless harsh conditions are applied .
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles.
Table 5: Cyclization Reactions
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaN₃, CuI | DMF, 120°C, 12h | Pyrimido[4,5-d] triazin-4-amine derivative | 51% | |
| NH₂NH₂·H₂O | EtOH, reflux, 6h | Pyrimido[4,5-b]pyridazine derivative | 44% |
Applications :
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Heterocycles
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for creating derivatives that can exhibit distinct pharmacological properties.
Reactions Involved
- Nucleophilic Substitution Reactions : The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new derivatives.
- Suzuki-Miyaura Coupling Reactions : This compound participates in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Amines, Thiols | Ethanol, 80-100°C |
| Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids | Mild conditions |
Biological Applications
Pharmacological Potential
Research indicates that 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine exhibits significant biological activities:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit enzymes involved in inflammatory processes, such as inducible nitric oxide synthase and tumor necrosis factor-alpha.
- Anticancer Properties : It has been explored for its potential use in developing therapeutic agents against various cancers.
- Antiviral Effects : There is ongoing research into its efficacy against viral infections.
Case Studies
Several studies have documented the anti-inflammatory effects of pyrimidine derivatives similar to this compound:
- A study reported that certain pyrimidine derivatives showed potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Industrial Applications
Agrochemicals Development
In the agricultural sector, this compound is being investigated for its potential use in the formulation of agrochemicals. Its unique properties may contribute to the development of more effective pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,5-dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine with structurally analogous pyrimidine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Observations :
Substituent Effects on Reactivity: The pyridin-4-yl group in the target compound enhances aromatic π-π stacking interactions, which are critical for binding to hydrophobic pockets in proteins . Methylthio and ethoxy groups in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine improve solubility and reactivity in nucleophilic substitutions compared to the target compound’s methyl and pyridyl groups .
Synthetic Challenges :
- Introducing the pyridin-4-yl group to the pyrimidine core often requires palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in the synthesis of 2,4-dichloro-6-(pyridin-4-yl)pyrimidine derivatives . However, steric hindrance from the 4,5-dichloro and 6-methyl substituents in the target compound may necessitate optimized reaction conditions .
Crystallographic and Solid-State Behavior :
- Compounds like 4,6-dichloro-5-methoxypyrimidine form 3D frameworks via Cl···N interactions (3.09–3.10 Å), a feature likely shared by the target compound due to its dichloro substitution . The methyl group at position 6 may further influence crystal packing by introducing steric bulk .
In contrast, 4,5-dichloro-6-methylpyrimidine (lacking the pyridyl group) is less likely to exhibit target-specific binding .
Biological Activity
4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
Chemical Structure
- Molecular Formula : C9H6Cl2N3
- Molecular Weight : 229.07 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are key players in inflammatory pathways. For instance, it demonstrated significant inhibition of COX-2 with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .
- Anticancer Activity : Research indicates that this pyrimidine derivative exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators .
- Anti-inflammatory Effects : In vivo studies have shown that the compound significantly reduces inflammation in models such as carrageenan-induced paw edema, highlighting its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The results indicated a potent suppression of COX-2 activity in vitro, with subsequent in vivo validation showing reduced paw edema in rats .
- Anticancer Activity Assessment : In a series of assays against different cancer cell lines, the compound exhibited promising cytotoxicity. The study highlighted that the presence of electron-donating groups enhanced its anticancer properties, suggesting a strong correlation between structure and activity .
- Mechanistic Insights : Further mechanistic studies revealed that the compound affects multiple signaling pathways involved in cell survival and apoptosis, indicating its potential as a multi-targeted therapeutic agent .
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrimidine ring and the substitution pattern significantly influence biological activity:
- Electron-donating groups at specific positions enhance anti-inflammatory and anticancer activities.
- The presence of halogens (e.g., chlorine) contributes to increased potency against certain biological targets.
Table 2: Structure–Activity Relationships
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chlorine | 4,5 | Increased enzyme inhibition |
| Methyl | 6 | Enhanced cytotoxicity |
| Pyridine | 2 | Improved binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
